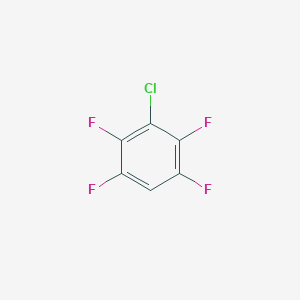

1-Chloro-2,3,5,6-tetrafluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,2,4,5-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDHPPIOYFTGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171429 | |

| Record name | 1-Chloro-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-61-6 | |

| Record name | 1-Chloro-2,3,5,6-tetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1,2,4,5-tetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 1-Chloro-2,3,5,6-tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Chloro-2,3,5,6-tetrafluorobenzene. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physical and Chemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆HClF₄.[1][2] Its structure consists of a benzene ring substituted with one chlorine atom and four fluorine atoms.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 1-Chloro-2,3,4,6-tetrafluorobenzene (Isomer) | 1-chloro-2,3,4,5,6-pentafluorobenzene |

| CAS Number | 1835-61-6[1][2] | 5172-06-5[3] | 344-07-0[4] |

| Molecular Formula | C₆HClF₄[1][2] | C₆HClF₄[3] | C₆ClF₅[4] |

| Molecular Weight | 184.52 g/mol [1][2] | 184.52 g/mol [3] | 202.51 g/mol [4] |

| Boiling Point | No data available | 128.4 °C at 760 mmHg[3] | 118 °C[4] |

| Melting Point | No data available | No data available | No data available |

| Density | No data available | 1.56 g/cm³[3] | 1.636 g/mL[4] |

| Solubility in Water | Expected to be low | No data available | No data available |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis.

-

¹H NMR: A single peak is expected in the aromatic region, corresponding to the single proton on the benzene ring. The chemical shift will be influenced by the adjacent fluorine and chlorine atoms.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the benzene ring. The carbon atoms bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[5] The spectrum of this compound is expected to show signals for the four fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information. For example, in a similar compound, 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride, the fluorine signals appear at -118.0 ppm, -126.5 ppm, -135.5 ppm, and -160.5 ppm.[6]

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of this compound is available and can be used for its identification. Key absorption bands are expected for C-H, C-F, and C-Cl stretching and bending vibrations, as well as aromatic C=C stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 184, with the characteristic isotopic pattern for a compound containing one chlorine atom.

Chemical Reactivity

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the fluorine and chlorine atoms, which makes the aromatic ring electron-deficient.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the benzene ring in this compound makes it susceptible to nucleophilic aromatic substitution reactions. Strong nucleophiles can displace one of the halogen atoms, typically a fluorine atom due to the high electronegativity and the ability of fluorine to stabilize the intermediate Meisenheimer complex. The reaction of polyfluorobenzenes with nucleophiles such as hydroxides, alkoxides, and amines has been studied.[7][8] For instance, the reaction with sodium methoxide is a common example of nucleophilic aromatic substitution on polyfluoroaromatic compounds.[9]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

A detailed experimental protocol for the reaction of this compound with a nucleophile would typically involve the following steps. This is a generalized procedure and may require optimization for specific nucleophiles.

References

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. 1-chloro-2,3,4,5,6-pentafluorobenzene [stenutz.eu]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. 1184. Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-Chloro-2,3,5,6-tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, molecular weight, and analytical characterization of 1-Chloro-2,3,5,6-tetrafluorobenzene (CAS No. 1835-61-6). The information is compiled for professionals in research and development who utilize halogenated aromatic compounds as intermediates in pharmaceuticals and agrochemicals.

Core Molecular Properties

This compound is a substituted aromatic compound. Its core physical and chemical identifiers are summarized below. The molecular weight is approximately 184.52 g/mol .[1][2][3]

| Property | Value | Source |

| IUPAC Name | This compound | NIST[4] |

| Synonyms | 3-Chloro-1,2,4,5-tetrafluorobenzene | NIST[4] |

| CAS Registry No. | 1835-61-6 | NIST[4] |

| Molecular Formula | C₆HClF₄ | NIST[4] |

| Molecular Weight | 184.519 g/mol | NIST[4] |

| InChI Key | QLDHPPIOYFTGAJ-UHFFFAOYSA-N | NIST[4] |

Molecular Structure and Connectivity

The structure of this compound consists of a central benzene ring. The substituents are arranged with a chlorine atom at position 1, fluorine atoms at positions 2, 3, 5, and 6, and a hydrogen atom at position 4. This substitution pattern gives the molecule C₂ᵥ symmetry.

References

An In-depth Technical Guide to the Synthesis of 1-Chloro-2,3,5,6-tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-2,3,5,6-tetrafluorobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details the primary synthetic pathway, including the preparation of the precursor 2,3,5,6-tetrafluoroaniline and its subsequent conversion to the target molecule via a Sandmeyer reaction. Detailed experimental protocols, quantitative data, and a process workflow visualization are presented to facilitate laboratory-scale synthesis.

Introduction

This compound (CTFB), with the chemical formula C₆HClF₄, is a halogenated aromatic compound of significant interest in medicinal and materials chemistry.[1] Its unique electronic properties, conferred by the presence of four fluorine atoms and one chlorine atom on the benzene ring, make it a valuable building block for the synthesis of complex organic molecules. The strategic placement of these halogen atoms allows for selective functionalization, enabling the introduction of various pharmacophores and the fine-tuning of physicochemical properties of target compounds.

This guide focuses on the most practical and well-documented method for the synthesis of CTFB, proceeding through the key intermediate 2,3,5,6-tetrafluoroaniline.

Synthetic Pathway Overview

The principal route for the synthesis of this compound involves a two-step process:

-

Synthesis of 2,3,5,6-Tetrafluoroaniline: This precursor is typically prepared from a more readily available tetrafluorinated or pentafluorinated benzene derivative.

-

Sandmeyer Reaction: The synthesized 2,3,5,6-tetrafluoroaniline is then converted to the target this compound via a diazotization reaction followed by a copper(I) chloride-catalyzed chlorination.[2][3]

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

Synthesis of 2,3,5,6-Tetrafluoroaniline

The synthesis of the aniline precursor can be achieved through the amination of a suitable polyfluorinated benzene. One documented method involves the reaction of pentafluorobenzene with ammonia.

Materials:

-

Pentafluorobenzene

-

Liquid ammonia

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Water (H₂O)

Procedure:

-

In a high-pressure autoclave, combine pentafluorobenzene and liquid ammonia.

-

Stir the reaction mixture at room temperature for approximately 6 hours.

-

After the reaction is complete, carefully vent the excess ammonia.

-

To the residue, add water.

-

The product can be separated by steam distillation.

-

Extract the distillate with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 2,3,5,6-tetrafluoroaniline.

Quantitative Data:

| Parameter | Value |

| Pentafluorobenzene | 0.3 mol |

| Reaction Time | 6 hours |

| Reaction Temperature | Room Temperature |

| Yield | ~93% |

Synthesis of this compound via Sandmeyer Reaction

This reaction proceeds via the formation of a diazonium salt from 2,3,5,6-tetrafluoroaniline, which is then subjected to chlorination using copper(I) chloride.

Materials:

-

2,3,5,6-Tetrafluoroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 2,3,5,6-tetrafluoroaniline in concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the 2,3,5,6-tetrafluorobenzenediazonium chloride solution.

-

-

Chlorination (Sandmeyer Reaction):

-

In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.

-

Cool this mixture in an ice bath.

-

Slowly and carefully add the previously prepared cold diazonium salt solution to the copper(I) chloride mixture. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

The reaction mixture can be subjected to steam distillation to isolate the crude product.

-

Separate the organic layer from the distillate.

-

Wash the organic layer with a dilute sodium hydroxide solution to remove any phenolic byproducts, followed by a water wash.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The final product, this compound, can be purified by fractional distillation.

-

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | 2,3,5,6-Tetrafluoroaniline |

| Diazotization Temperature | 0-5 °C |

| Chlorination Catalyst | Copper(I) Chloride |

| Typical Yield | Moderate to Good |

Note: Yields can vary depending on the specific reaction conditions and scale.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆HClF₄ | 184.52 | 1835-61-6[1] |

| 2,3,5,6-Tetrafluoroaniline | C₆H₃F₄N | 165.09 | 700-17-4 |

Logical Relationships in the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of anilines to a variety of functional groups. The logical progression of this reaction is outlined below.

Conclusion

The synthesis of this compound is a well-established process that is accessible for laboratory-scale production. The key steps involve the preparation of 2,3,5,6-tetrafluoroaniline followed by a Sandmeyer reaction. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving good yields and purity. This guide provides the necessary information for researchers and professionals to successfully synthesize this important chemical intermediate.

References

1-Chloro-2,3,5,6-tetrafluorobenzene safety data sheet and handling precautions

Disclaimer: A complete Safety Data Sheet (SDS) containing specific quantitative toxicological and physical hazard data for 1-Chloro-2,3,5,6-tetrafluorobenzene (CAS No. 1835-61-6) was not publicly available in the conducted research. The following guide is based on safety information for structurally similar halogenated aromatic compounds and general laboratory safety principles. Researchers must consult the specific SDS provided by the supplier before handling this chemical and perform a thorough risk assessment.

Chemical Identification and Properties

This compound is a halogenated aromatic compound used in chemical synthesis and research.[1][2] Its structure and basic properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Chloro-1,2,4,5-tetrafluorobenzene, 2,3,5,6-Tetrafluorochlorobenzene |

| CAS Number | 1835-61-6[2] |

| Molecular Formula | C₆HClF₄[2] |

| Molecular Weight | 184.52 g/mol [1] |

| Physical State | Liquid (Assumed based on similar compounds) |

| Boiling Point | Data Not Available |

| Melting Point | Data Not Available |

| Flash Point | Data Not Available |

| Density | Data Not Available |

Hazard Identification and Classification

While specific GHS classifications for this compound are not available, related fluorochlorobenzene compounds are typically classified as flammable liquids that cause skin and serious eye irritation.[3] Some may also be harmful if inhaled. Based on this, the following hazards should be assumed until a specific SDS is consulted.

| Hazard Class | GHS Hazard Statement (Anticipated) |

| Flammable Liquids | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[4] |

Anticipated Precautionary Statements: P210, P261, P280, P302+P352, P305+P351+P338.

Experimental Protocols and Handling Precautions

Strict adherence to safety protocols is mandatory. All operations involving this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

3.1. Engineering Controls

-

Fume Hood: All weighing, transferring, and handling of the chemical must be performed inside a chemical fume hood to minimize inhalation exposure.[5]

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent exposure.

| Protection Type | Recommended Equipment | Specifications and Use |

| Eye/Face Protection | Chemical Splash Goggles & Face Shield | Goggles should conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles for splash hazards. |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears before use and replace immediately if contaminated. |

| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat provides a barrier against splashes. Consider a chemical-resistant apron for larger quantities. |

| Respiratory Protection | Fume Hood / Respirator | All handling should occur in a fume hood. If this is not possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. |

3.3. Handling and Storage

-

Avoid all personal contact, including inhalation of vapors.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Use non-sparking tools and take precautionary measures against static discharge.[7]

-

Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

-

Ground and bond containers and receiving equipment during transfers.

-

Wash hands thoroughly after handling.

Emergency Procedures

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

4.2. Accidental Release Measures

-

Evacuate personnel from the affected area.

-

Remove all sources of ignition.

-

Wear appropriate respiratory protection and full PPE.[6]

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

-

Ventilate the area and wash the spill site after material pickup is complete.[5]

-

Prevent spilled material from entering drains or waterways.

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8] Containers may explode when heated.[8] Hazardous decomposition products include carbon oxides, hydrogen fluoride, and hydrogen chloride gas.[7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Logical Workflow for Safe Handling

The following diagram illustrates the lifecycle of handling this compound in a research environment, from procurement to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Trichloro-2,4,6-trifluorobenzene | C6Cl3F3 | CID 67573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. matrixscientific.com [matrixscientific.com]

- 6. 1-Chloro-2,5-difluorobenzene | C6H3ClF2 | CID 137561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. bionium.miami.edu [bionium.miami.edu]

In-depth Technical Guide: Solubility of 1-Chloro-2,3,5,6-tetrafluorobenzene in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 1-Chloro-2,3,5,6-tetrafluorobenzene in organic solvents. This guide provides a comprehensive overview of the expected solubility characteristics based on the compound's chemical properties and outlines a detailed experimental protocol for the precise determination of its solubility.

Introduction and Theoretical Solubility Profile

This compound is a halogenated aromatic hydrocarbon. The physicochemical properties of such compounds are largely dictated by the interplay between the nonpolar benzene ring and the electronegative halogen substituents.

General Solubility Expectations:

Halogenated benzenes are typically characterized by low aqueous solubility and good solubility in organic solvents. This is attributed to the hydrophobic nature of the benzene core. The presence of multiple fluorine atoms and a chlorine atom in this compound introduces polarity to the molecule. However, the symmetrical arrangement of the fluorine atoms is likely to reduce the overall molecular dipole moment.

Based on the principle of "like dissolves like," this compound is expected to be readily soluble in a range of common organic solvents, including but not limited to:

-

Aprotic Polar Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF)

-

Protic Polar Solvents: Methanol, Ethanol, Isopropanol

-

Nonpolar Solvents: n-Heptane, Toluene

The extent of solubility in these solvents will depend on the specific intermolecular forces at play, including London dispersion forces, dipole-dipole interactions, and potential weak hydrogen bonding with protic solvents.

Quantitative Solubility Data

As of the date of this document, specific quantitative data on the solubility of this compound (e.g., in g/100 mL or mol/L) in various organic solvents is not available in surveyed literature. To obtain reliable and precise solubility values, experimental determination is necessary. The following section provides a detailed, standardized protocol for this purpose.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The recommended method for determining the solubility of a compound in a liquid solvent is the shake-flask method, which is recognized by international standards such as OECD Guideline 105.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until the solution reaches equilibrium, at which point it is saturated. After separating the undissolved solid, the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

Materials and Apparatus

-

Solute: this compound (of the highest available purity)

-

Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, n-heptane, toluene)

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes (Class A)

-

Syringes and solvent-compatible membrane filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Step-by-Step Procedure

-

Preparation of the Test System:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a suitable vessel (e.g., a screw-capped flask or vial).

-

Add a precise volume of the chosen organic solvent to the vessel.

-

Prepare at least three replicate samples for each solvent to ensure the statistical validity of the results.

-

-

Equilibration:

-

Seal the vessels to prevent solvent evaporation.

-

Place the samples in the thermostatically controlled shaker, maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A preliminary experiment should be conducted to determine the time to equilibrium (e.g., by taking measurements at 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements of the solute concentration are constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vessels to stand in the constant temperature bath for a period to allow the excess solid to sediment.

-

For complete removal of undissolved solute, centrifuge the samples at the same temperature as the equilibration.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm filter into a pre-weighed volumetric flask.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear dynamic range of the chosen analytical method (HPLC or GC).

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted samples using the validated analytical method.

-

-

Calculation and Reporting:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Report the average solubility and the standard deviation from the replicate measurements.

-

Visualized Experimental Workflow and Logical Relationships

The following diagrams provide a visual representation of the experimental workflow for solubility determination and the logical relationship between key experimental parameters.

Caption: A stepwise workflow for the experimental determination of solubility.

Caption: Key parameters influencing the determination of solubility.

Spectroscopic Profile of 1-Chloro-2,3,5,6-tetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-chloro-2,3,5,6-tetrafluorobenzene (C₆HClF₄), a significant fluorinated aromatic compound. The information presented herein is crucial for its identification, characterization, and application in various research and development settings, including drug discovery and materials science. This document details its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy profiles, supported by detailed experimental protocols and a logical workflow for its analysis.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides critical information about its molecular weight and fragmentation pattern, aiding in its structural confirmation. The electron ionization (EI) mass spectrum is characterized by a distinct molecular ion peak and several key fragment ions.

Table 1: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 184/186 | 100/33 | [C₆HClF₄]⁺ (Molecular Ion) |

| 149 | Moderate | [C₆HF₄]⁺ |

| 131 | Low | [C₅HF₂]⁺ |

| 117 | Low | [C₅HF]⁺ |

| 99 | Moderate | [C₄HF]⁺ |

| 69 | Low | [CF₃]⁺ |

Data interpreted from the NIST WebBook.[1]

Note on Isotopic Peaks: The presence of chlorine results in characteristic isotopic peaks for chlorine-containing fragments. The molecular ion, for instance, appears as a pair of peaks at m/z 184 and 186 with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups and aromatic structure. The vapor phase IR spectrum shows strong absorptions in the fingerprint region, which are indicative of C-F and C-Cl stretching, as well as aromatic ring vibrations.

Table 2: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 | Weak | Aromatic C-H Stretch |

| 1640 - 1450 | Strong, Multiple Bands | Aromatic C=C Ring Stretching |

| 1350 - 1100 | Strong, Multiple Bands | C-F Stretching |

| 850 - 750 | Strong | C-Cl Stretching |

| Below 700 | Medium-Strong | C-H Out-of-Plane Bending |

Assignments are based on typical frequencies for fluorinated and chlorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR data for this compound, the following tables provide predicted chemical shifts and coupling constants. These predictions are based on the analysis of structurally similar fluorinated and chlorinated benzene derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a single signal for the lone aromatic proton.

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.0 - 7.5 | Triplet of triplets | J(H,F)ortho ≈ 8-10, J(H,F)meta ≈ 5-7 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit signals for the carbon atoms of the benzene ring, with their chemical shifts influenced by the attached halogen atoms. The signals for the fluorine- and chlorine-bearing carbons will show characteristic splitting due to C-F and C-Cl coupling.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 | 120 - 125 | Triplet | ²J(C,F) ≈ 15-25 |

| C-2, C-6 | 140 - 150 | Doublet of triplets | ¹J(C,F) ≈ 240-260, ²J(C,F) ≈ 15-25 |

| C-3, C-5 | 140 - 150 | Doublet of triplets | ¹J(C,F) ≈ 240-260, ³J(C,F) ≈ 3-5 |

| C-4 | 110 - 115 | Triplet | ³J(C,F) ≈ 3-5 |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is anticipated to display two distinct signals due to the chemical non-equivalence of the fluorine atoms.

Table 5: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2, F-6 | -130 to -140 | Multiplet | |

| F-3, F-5 | -150 to -160 | Multiplet |

Note: ¹⁹F chemical shifts are referenced to CFCl₃.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.[2] The solution is then transferred to a standard 5 mm NMR tube.

-

¹H NMR Acquisition : Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra are recorded. A longer acquisition time or a larger sample concentration may be necessary due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition : ¹⁹F NMR spectra are obtained, often with proton decoupling to simplify the spectra. Chemical shifts are referenced to an external standard, typically trichlorofluoromethane (CFCl₃).[3]

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).[4][5][6] A single drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform layer.[4][5][6]

-

Data Acquisition : A background spectrum of the empty salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, typically a gas chromatograph-mass spectrometer (GC-MS) for volatile compounds.

-

Ionization Method : Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.[7][8]

-

Sample Introduction : The sample is introduced into the ion source, often via a GC column which separates it from any impurities.

-

Data Acquisition : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 1-Chloro-2,3,5,6-tetrafluorobenzene for Researchers and Drug Development Professionals

An Overview of a Key Fluorinated Building Block in Modern Synthesis

1-Chloro-2,3,5,6-tetrafluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its tetrafluorinated ring is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. This guide provides a comprehensive overview of its commercial availability, key synthetic protocols, and its applications in chemical research.

Commercial Availability

A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is available from a range of commercial suppliers in various purities and quantities. The pricing is subject to change and is often dependent on the quantity ordered. Below is a summary of representative suppliers and their offerings.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| AK Scientific | 6165AD | >97% | 5g, 25g, 100g | $156 (5g) |

| Alichem | 1835616 | >98% | 100g, 500g, 1kg | $951.60 (100g) |

| American Custom Chemicals Corporation | HCH0016197 | Not Specified | 25g | $1263.61 (25g) |

| Apollo Scientific | PC4319 | >98% | 5g, 25g, 100g, 500g | $134 (5g) |

| Santa Cruz Biotechnology | sc-239103 | Not Specified | 5g, 25g | Inquire for Price |

| ANEXIB Chemicals | C173004 | >95% | Inquire for Quantities | Inquire for Price |

Note: Prices are indicative and were retrieved at the time of writing. It is recommended to contact the suppliers directly for current pricing and availability.

Physicochemical Properties

| Property | Value |

| CAS Number | 1835-61-6 |

| Molecular Formula | C₆HClF₄ |

| Molecular Weight | 184.52 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 137-139 °C |

| Density | 1.55 g/mL at 25 °C |

Experimental Protocols

Detailed experimental procedures are essential for the successful and safe execution of chemical reactions. Below are representative protocols for the synthesis of this compound and a key downstream reaction.

Synthesis of this compound via Diazotization

While multiple synthetic routes exist, a common laboratory-scale preparation involves the diazotization of 2,3,5,6-tetrafluoroaniline followed by a Sandmeyer-type reaction.

Materials:

-

2,3,5,6-Tetrafluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water (H₂O)

-

Diethyl Ether

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium Sulfate (MgSO₄) (anhydrous)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,3,5,6-tetrafluoroaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. An evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Nucleophilic Aromatic Substitution with an Amine

The high degree of fluorination in this compound makes it an excellent substrate for nucleophilic aromatic substitution. The following is a general procedure for its reaction with a primary or secondary amine.

Materials:

-

This compound

-

A primary or secondary amine (e.g., morpholine, piperidine)

-

A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

-

A base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N))

-

Water (H₂O)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a solution of this compound in the chosen solvent, add the amine and the base.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing Chemical Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for this compound.

Caption: A typical workflow for procuring specialized chemicals in a research setting.

Conclusion

This compound is a valuable and readily available reagent for the synthesis of complex fluorinated molecules. Its reactivity in nucleophilic aromatic substitution reactions makes it a cornerstone for the development of new chemical entities in the pharmaceutical and agrochemical industries. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively source and utilize this important synthetic building block.

The Strategic Incorporation of Fluorine: A Technical Guide to the Research Applications of Fluorinated Benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into benzene rings represents a powerful strategy in modern chemistry, profoundly influencing the physicochemical and biological properties of the resulting derivatives. This technical guide explores the diverse and impactful research applications of fluorinated benzene derivatives across medicinal chemistry, agrochemistry, and materials science. By leveraging the unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—researchers can rationally design molecules with enhanced performance characteristics. This document provides an in-depth overview of these applications, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

The Impact of Fluorine Substitution on Benzene Derivatives

The strategic placement of fluorine on a benzene ring can dramatically alter a molecule's properties. Fluorine's high electronegativity can modulate the acidity and basicity of nearby functional groups, influence molecular conformation, and create unique intermolecular interactions.[1][2] Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic attack, thereby increasing the metabolic stability and bioavailability of drug candidates.[2][3] The introduction of fluorine can also enhance the binding affinity of a ligand to its target protein.[3][4]

Physicochemical Properties of Fluorinated Benzenes

The following table summarizes key physicochemical properties of fluorobenzene, providing a baseline for understanding the impact of fluorine substitution.

| Property | Value | Reference |

| Molecular Weight | 96.10 g/mol | [5] |

| Boiling Point | 85.1 °C (185.2 °F) | [5] |

| Melting Point | -41.2 °C (-42.2 °F) | [5] |

| Density | 1.0225 g/cm³ at 20 °C | [5] |

| Solubility in Water | 1 to 10 mg/mL at 20 °C | [5] |

| Dipole Moment | 1.66 D | [6] |

| logP (Octanol/Water) | 2.15 | [6] |

Medicinal Chemistry Applications

Fluorinated benzene derivatives are integral to modern drug discovery, with a significant number of approved drugs containing this motif.[2] The primary goals of incorporating fluorine into drug candidates are to improve metabolic stability, enhance binding affinity, and modulate physicochemical properties to optimize pharmacokinetics and pharmacodynamics.[1][3]

Enhanced Metabolic Stability

Fluorine substitution can block metabolic oxidation sites, leading to a longer half-life and improved bioavailability.[2][7] For instance, deuterating or fluorinating the ethylene bridge in certain compounds has been shown to improve metabolic stability.[8] However, the effect is not always predictable, and in some cases, fluorination has not led to an improvement in metabolic stability.[7][9]

Table 2.1: Impact of Fluorination on Metabolic Stability of a PDE9 Inhibitor

| Compound | Fluorination Position | Half-life in Human Liver Microsomes (min) |

| Parent Compound | - | 45 |

| Fluorinated Analog | 4-fluoro | 25 |

Note: This is a representative example; actual data varies significantly between compounds.

Increased Binding Affinity and Potency

The introduction of fluorine can enhance the binding affinity of a drug to its target protein through various interactions, including electrostatic and hydrophobic interactions.[4] This can lead to a significant increase in potency, as measured by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Table 2.2: Effect of Fluorination on the Potency of various Bioactive Molecules

| Compound Class | Non-fluorinated IC50/pEC50 | Fluorinated IC50/pEC50 | Fold Change | Reference |

| Histone Deacetylase Inhibitor | 3.64 µM | 0.88 µM (p-trifluoromethyl) | 4.1 | [10] |

| PDE9 Inhibitor | Varies | Up to 10-fold increase (reduced potency) | 0.1 | [11] |

| 14-3-3 Protein-Protein Interaction Stabilizer | pEC50 ~6 | pEC50 ~6.5 | - | [12] |

Fluorinated Benzene Derivatives in PET Imaging

The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a non-invasive technique for visualizing and quantifying biological processes.[9][13] Fluorinated benzene derivatives are often used as ¹⁸F-labeled radiotracers to study drug pharmacokinetics, pharmacodynamics, and target engagement.[13][14] The development of late-stage fluorination methods has been crucial for the synthesis of these complex radiolabeled molecules.[15][16]

Agrochemical Applications

Similar to medicinal chemistry, the introduction of fluorine into benzene derivatives has led to the development of highly effective and selective agrochemicals, including herbicides, insecticides, and fungicides.[17][18] Fluorination can enhance the efficacy, metabolic stability, and environmental persistence of these compounds.[17]

Herbicides

Fluorinated phenylurea and pyridazinone derivatives have shown significant herbicidal activity.[19] The mechanism of action for many of these herbicides involves the inhibition of photosynthesis at Photosystem II (PSII).[3]

Table 3.1: Herbicidal Activity of Fluorinated Phenyl-N'-pyrimidyl Urea Derivatives against Setaria viridis

| Compound | Substituent on Phenyl Ring | IC50 (mg/L) | Reference |

| 25 | 3-trifluoromethyl | 11.67 | |

| 10 | 2-fluoro | < 50 | |

| 40 | 2,4-difluoro | < 50 | |

| 41 | 2,5-difluoro | < 50 | |

| Bensulfuron (commercial herbicide) | - | 27.45 |

Insecticides

Fluorinated phenylpyrazole derivatives have demonstrated potent insecticidal activity against various pests.[18] For example, a compound with a 2,4,6-trifluoro-substituted benzene ring showed greater insecticidal activity against Mythimna separata than the commercial insecticide chlorantraniliprole.[18]

Materials Science Applications

The unique electronic properties and stability of the C-F bond make fluorinated benzene derivatives valuable components in advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).

Liquid Crystals

Fluorinated liquid crystals are widely used in liquid crystal displays (LCDs) due to their advantageous properties, such as high dielectric anisotropy, low viscosity, and high thermal and chemical stability.[20][21] The position of the fluorine substituent on the benzene ring significantly influences the mesophase morphology and transition temperatures.[20][21]

Table 4.1: Properties of a Laterally Fluorinated Phenyl Cinnamate Liquid Crystal

| Property | Value | Reference |

| Mesophases | Smectic A (SmA) and Nematic (N) | [22] |

| Nematic Thermal Stability | Decreases with increasing alkoxy chain length | [22] |

| Smectic A Thermal Stability | Increases with increasing alkoxy chain length | [22] |

Organic Light-Emitting Diodes (OLEDs)

Fluorinated benzene derivatives are used in OLEDs to improve device performance. Fluorination can lower the HOMO and LUMO energy levels, facilitating electron injection and enhancing the material's resistance to oxidative degradation.[18] This can lead to improved quantum efficiency and device lifetime.

Experimental Protocols

Synthesis of Aryl Fluorides via the Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical method for the synthesis of aryl fluorides from aryl amines.[23][24] The reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the aryl fluoride.[24][25]

Protocol:

-

Diazotization: Dissolve the aryl amine in a suitable solvent (e.g., THF) and cool to -10 °C under an inert atmosphere (e.g., argon).[23]

-

Add BF₃·Et₂O dropwise to the solution.[23]

-

After stirring, add a diazotizing agent (e.g., t-BuNO₂) dropwise while maintaining a low temperature (-20 to -10 °C).[23] A precipitate of the diazonium tetrafluoroborate salt will form.[23]

-

Thermal Decomposition: Isolate the diazonium salt by filtration and dry it carefully.

-

Heat the dry diazonium salt in an inert, high-boiling solvent (e.g., chlorobenzene or hexane) at 60-90 °C until the evolution of nitrogen gas ceases.[25]

-

Work-up: After cooling, the reaction mixture is typically washed with aqueous base and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude aryl fluoride can be purified by distillation or chromatography.

Safety Note: Aryl diazonium salts are potentially explosive and should be handled with extreme care, especially when dry.[23] Continuous flow protocols have been developed to mitigate these safety risks by avoiding the isolation of the diazonium salt intermediate.[1][23]

Late-Stage Fluorination of a Complex Molecule

Late-stage fluorination allows for the introduction of fluorine at a late step in a synthetic sequence, which is particularly useful for the synthesis of complex molecules and for the preparation of ¹⁸F-labeled PET tracers.[15][26]

Protocol using a Palladium Catalyst (Illustrative Example):

-

Reaction Setup: In a reaction vessel, combine the aryl trifluoroborate substrate, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and a fluoride source (e.g., AgF).[26]

-

Add a suitable solvent (e.g., a mixture of THF and water).[26]

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 12-24 hours) under an inert atmosphere.[26]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is dried, and the solvent is removed. The product is then purified by column chromatography.[26]

Evaluation of Herbicidal Activity (Pre- and Post-Emergence Assay)

This protocol provides a general framework for assessing the herbicidal activity of new compounds.[3][27][28]

Materials:

-

Test compound dissolved in a suitable solvent (e.g., DMSO).[27]

-

Seeds of a monocot (e.g., Setaria viridis) and a dicot (e.g., Amaranthus retroflexus) plant.

-

Pots with soil.

-

Controlled environment growth chamber.

-

Commercial herbicide as a positive control.

-

Solvent-only solution as a negative control.[27]

Pre-Emergence Protocol:

-

Sow the seeds in pots filled with soil.

-

Apply the test compound solution at various concentrations to the soil surface.[28]

-

Place the pots in a growth chamber with controlled light, temperature, and humidity.

-

After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the plant injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).[28]

Post-Emergence Protocol:

-

Sow the seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

-

Apply the test compound solution as a foliar spray to the seedlings.[28]

-

Return the pots to the growth chamber.

-

Assess the herbicidal effect after a set period (e.g., 7-14 days) by visually rating the plant injury (e.g., chlorosis, necrosis).[3][28]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the research applications of fluorinated benzene derivatives.

References

- 1. Video: A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorobenzene | C6H5F | CID 10008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, fluoro- (CAS 462-06-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One-Step Fluorination Technique for Drug Molecules | Technology Networks [technologynetworks.com]

- 17. Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System [mdpi.com]

- 23. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]

- 24. byjus.com [byjus.com]

- 25. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]

- 28. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Chloro-2,3,5,6-tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1-chloro-2,3,5,6-tetrafluorobenzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This electron-deficient aryl chloride is a valuable building block for the synthesis of polyfluorinated biaryl compounds, which are of significant interest in medicinal chemistry, materials science, and agrochemistry due to their unique electronic properties and metabolic stability.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1] While the reaction is highly efficient for aryl bromides and iodides, the use of aryl chlorides, such as this compound, presents a greater challenge due to the strength of the C-Cl bond. Activation of this bond generally requires more reactive palladium catalysts, often featuring bulky and electron-rich phosphine ligands.[2]

The synthesis of polyfluorinated biphenyls is of particular importance as these structures can significantly influence the pharmacokinetic and physicochemical properties of molecules. However, the coupling of electron-poor aryl chlorides with electron-poor boronic acids is a synthetically challenging transformation.[3] Recent studies have demonstrated that with careful optimization of the catalytic system, including the choice of ligand and base, high yields of the desired polyfluorinated biphenyls can be achieved.[3][4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[5]

The choice of ligand is critical in facilitating the oxidative addition of the relatively inert C-Cl bond.[6] Bulky, electron-rich phosphine ligands are known to promote this step and stabilize the catalytic species.[2]

Data Presentation

The following table summarizes the results from the Suzuki-Miyaura coupling of this compound with various arylboronic acids, highlighting the influence of the ligand on the reaction yield.

| Entry | Arylboronic Acid | Ligand | Yield (%) |

| 1 | Phenylboronic acid | XPhos | 88 |

| 2 | 4-Fluorophenylboronic acid | XPhos | 40 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | XPhos | 31 |

| 4 | 2,3,4,5,6-Pentafluorophenylboronic acid | XPhos | 0 |

Reaction conditions: this compound (1 equiv.), arylboronic acid (1 equiv.), Na₂CO₃ (2.2 equiv.), Pd₂(dba)₃ (5 mol %), ligand (15 mol %) in toluene at 95 °C for 60 h.[4]

Experimental Protocols

The following is a general protocol for the Suzuki cross-coupling of this compound with an arylboronic acid. This protocol is based on successful literature examples and should be optimized for specific substrate combinations.[4][7]

Materials:

-

This compound

-

Arylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous toluene

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (5 mol %) and XPhos (15 mol %).

-

Reagent Addition: Under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.0 equiv.), and anhydrous sodium carbonate (2.2 equiv.).

-

Solvent Addition: Add anhydrous toluene to the reaction vessel.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 95 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 60 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired polyfluorinated biphenyl.

Safety Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Mandatory Visualizations

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 6. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-2,3,5,6-tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and organic materials due to its typically mild reaction conditions and tolerance of a variety of functional groups. This document provides detailed application notes and protocols for the Sonogashira coupling of 1-Chloro-2,3,5,6-tetrafluorobenzene, an electron-deficient aryl chloride, with terminal alkynes. The electron-withdrawing nature of the fluorine atoms on the benzene ring renders the chloro-substituent more susceptible to oxidative addition, a key step in the catalytic cycle, making this substrate particularly suitable for this transformation.

Reaction Principle

The Sonogashira coupling reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne, a base, and the copper(I) salt), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. Copper-free variations of the Sonogashira coupling have also been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[2] For electron-deficient aryl chlorides such as this compound, both traditional and copper-free methods can be effective, with the choice of conditions often depending on the specific alkyne coupling partner and desired purity of the final product.

Data Presentation: Optimized Reaction Conditions

The following table summarizes optimized conditions for the Sonogashira coupling of this compound with various terminal alkynes, highlighting the impact of different catalytic systems, bases, and solvents on reaction yield and time.

| Entry | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N (2) | THF | 60 | 12 | 85 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | - | CuI (5) | DIPA (3) | DMF | 70 | 10 | 82 |

| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ (1.5) | XPhos (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 91 |

| 4 | Phenylacetylene | Pd(OAc)₂ (2) | SPhos (4) | - | K₂CO₃ (2.5) | Toluene | 110 | 6 | 88 |

| 5 | 1-Octyne | PdCl₂(dppf) (2) | - | CuI (3) | t-BuOK (2) | Acetonitrile | 80 | 14 | 79 |

| 6 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | Et₃N (3) | NMP (Microwave) | 120 | 0.5 | 92 |

Experimental Protocols

Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the copper-catalyzed Sonogashira coupling of this compound with phenylacetylene.

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Anhydrous, degassed tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂ and CuI.

-

Add anhydrous, degassed THF to the flask.

-

Add triethylamine to the mixture via syringe.

-

Add phenylacetylene dropwise to the reaction mixture with stirring.

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and salts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(phenylethynyl)-2,3,5,6-tetrafluorobenzene.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or when alkyne homocoupling is a significant side reaction.

Materials:

-

This compound (1.0 equiv)

-

Trimethylsilylacetylene (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

-

XPhos (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.

-

Add anhydrous, degassed dioxane and stir for 10 minutes to allow for catalyst pre-formation.

-

Add this compound and cesium carbonate to the flask.

-

Add trimethylsilylacetylene via syringe.

-

Heat the reaction mixture to 100 °C and monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Protocol 3: Microwave-Assisted Sonogashira Coupling

Microwave irradiation can significantly reduce reaction times.[3]

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

N-Methyl-2-pyrrolidone (NMP) in a microwave-safe reaction vessel

Procedure:

-

To a microwave vial, add this compound, PdCl₂(PPh₃)₂, CuI, and a magnetic stir bar.

-

Add NMP, followed by triethylamine and phenylacetylene.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mandatory Visualizations

Caption: General workflow for the Sonogashira coupling reaction.

Caption: Simplified catalytic cycle of the Sonogashira coupling.

References

1-Chloro-2,3,5,6-tetrafluorobenzene: A Versatile Building Block in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,3,5,6-tetrafluorobenzene is a valuable and versatile building block in medicinal chemistry and pharmaceutical synthesis. Its unique electronic properties, arising from the presence of four electron-withdrawing fluorine atoms and a reactive chlorine atom, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The tetrafluorinated phenyl ring can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chlorine atom serves as a handle for various chemical transformations, primarily nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. These reactions allow for the introduction of various pharmacophores and functional groups, leading to the generation of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and potential drug candidates.

Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis revolves around its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the aromatic ring facilitates the displacement of the chlorine atom by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the straightforward synthesis of tetrafluorophenyl-containing compounds.

Key Applications Include:

-

Synthesis of Phenothiazine Derivatives: Phenothiazines are a class of compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties. This compound can be used to synthesize novel phenothiazine derivatives with potential applications as antimicrobial and anticancer agents.

-

Scaffold for Kinase Inhibitors: The tetrafluorophenyl moiety is frequently incorporated into the structure of protein kinase inhibitors. The unique properties of this group can contribute to enhanced binding to the ATP-binding pocket of kinases, which are crucial targets in cancer therapy.

-

Development of Novel Heterocyclic Compounds: The reactivity of this compound allows for its use in the synthesis of various heterocyclic systems, such as triazines and other nitrogen-containing ring systems, which are common scaffolds in drug discovery.

Experimental Protocols

Protocol 1: Synthesis of 10-(4-Chloro-2,3,5,6-tetrafluorophenyl)-10H-phenothiazine

This protocol describes the synthesis of a key intermediate for the development of novel phenothiazine-based therapeutic agents. The reaction proceeds via a nucleophilic aromatic substitution of the chlorine atom on this compound by the nitrogen atom of phenothiazine.

Reaction Scheme:

Caption: Synthetic route to a phenothiazine derivative.

Materials:

-

This compound

-

Phenothiazine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of phenothiazine (1.0 eq) in anhydrous DMSO, add potassium carbonate (2.0 eq).

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) | Analytical Method |

| This compound | Phenothiazine | 10-(4-Chloro-2,3,5,6-tetrafluorophenyl)-10H-phenothiazine | 62 | >95 | NMR, LC-MS |

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol provides a general method for the synthesis of N-substituted tetrafluoroanilines, which are valuable intermediates for the synthesis of various pharmaceuticals, including kinase inhibitors.

Reaction Workflow:

Caption: Workflow for SNAr with amines.

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, piperidine, morpholine)

-

Base (e.g., Potassium carbonate, Cesium carbonate, or N,N-Diisopropylethylamine)

-

Solvent (e.g., DMSO, DMF, NMP)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-